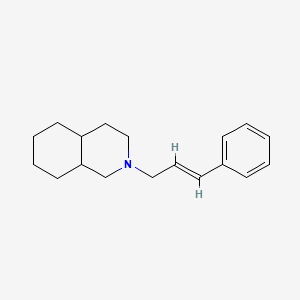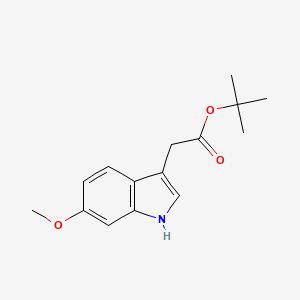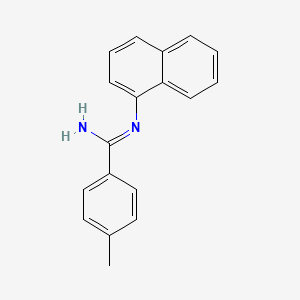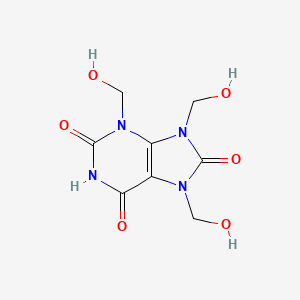
1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes three hydroxymethyl groups attached to the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a purine derivative.
Oxidation: The intermediate product undergoes oxidation to form the trione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: Large-scale batch reactors are used to carry out the hydroxymethylation and oxidation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the trione structure to a diol or alcohol.
Substitution: Nucleophilic substitution reactions can replace hydroxymethyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or diols.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cell growth and proliferation.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with similar stimulant properties.
Xanthine: A precursor to uric acid, involved in purine metabolism.
Uniqueness
1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)- is unique due to its three hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to other purine derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
71042-80-3 |
|---|---|
Fórmula molecular |
C8H10N4O6 |
Peso molecular |
258.19 g/mol |
Nombre IUPAC |
3,7,9-tris(hydroxymethyl)purine-2,6,8-trione |
InChI |
InChI=1S/C8H10N4O6/c13-1-10-4-5(16)9-7(17)11(2-14)6(4)12(3-15)8(10)18/h13-15H,1-3H2,(H,9,16,17) |
Clave InChI |
UGWISHQXXOYFNF-UHFFFAOYSA-N |
SMILES canónico |
C(N1C2=C(N(C(=O)NC2=O)CO)N(C1=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


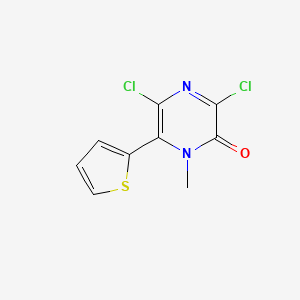
![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
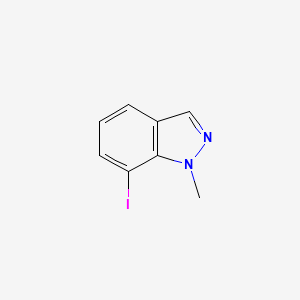

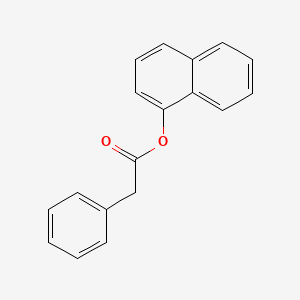


![6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11857574.png)
![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)
